molecular formula C5H3BrN2S B1610118 2-Bromoimidazo[5,1-b]thiazole CAS No. 713107-45-0

2-Bromoimidazo[5,1-b]thiazole

Cat. No. B1610118
M. Wt: 203.06 g/mol
InChI Key: QJJWFMQXQGXGOP-UHFFFAOYSA-N
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Description

2-Bromoimidazo[5,1-b]thiazole (2-BI) is an organic compound that belongs to the family of heterocyclic compounds. It is a colorless crystalline solid, with a molecular weight of 225.1 g/mol, and a melting point of 145-148°C. 2-BI is an important building block for the synthesis of many biologically active compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials.

Scientific Research Applications

Antibacterial and Anticancer Activities

2-Bromoimidazo[5,1-b]thiazole derivatives demonstrate notable antibacterial and anticancer properties. For instance, benzimidazole derivatives, including those structurally related to 2-Bromoimidazo[5,1-b]thiazole, have shown potent activity against microbial infections and tumor inhibition. These compounds have been synthesized and evaluated for their antibacterial activities against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, displaying considerable efficacy. Additionally, these derivatives exhibit cytotoxic effects against human liver cancer cell lines, highlighting their potential as clinical drugs for treating microbial infections and inhibiting tumor growth (Khalifa et al., 2018).

Antiparasitic Activity

Derivatives of 2-Bromoimidazo[5,1-b]thiazole have also been identified for their antiparasitic activity. Research focusing on compounds structurally similar to 2-Bromoimidazo[5,1-b]thiazole has led to the discovery of new potential treatments against Trypanosoma cruzi, the causative agent of Chagas disease. These findings underscore the compounds' effectiveness in inhibiting the growth of T. cruzi, indicating a promising direction for the development of new antiparasitic agents (Gomes et al., 2016).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of 2-Bromoimidazo[5,1-b]thiazole derivatives have been extensively studied, showing significant activity against various microbial strains. Compounds synthesized from 2-Bromoimidazo[5,1-b]thiazole and related structures have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans, demonstrating high degrees of antibacterial and antifungal activity. This suggests the potential of these derivatives in developing new antimicrobial and antifungal therapies (Shetty et al., 2008).

Antitubercular Activity

The exploration of 2-Bromoimidazo[5,1-b]thiazole derivatives has extended to the field of antitubercular research, where certain compounds have shown promising activity against Mycobacterium tuberculosis. Studies indicate that the structural features of these derivatives can significantly impact their efficacy as antitubercular agents, offering insights into the design of novel therapeutics for tuberculosis treatment (Thompson et al., 2017).

properties

IUPAC Name

2-bromoimidazo[5,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-4-2-8-3-7-1-5(8)9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJWFMQXQGXGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N(C=C(S2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440348
Record name 2-Bromoimidazo[5,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoimidazo[5,1-b]thiazole

CAS RN

713107-45-0
Record name 2-Bromoimidazo[5,1-b]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Toluene (1.0 L) was added to 104 g of 5-bromo-2-formylaminomethylthiazole, and the mixture was heated to 90° C. and was stirred. A solution of 65.8 g of phosphorus oxychloride in 100 ml of toluene was added to the reaction mixture, and the mixture was stirred at that temperature for 1.5 hr. After standing to cool, 2 L of a 0.5 N aqueous hydrochloric acid solution was added, and the aqueous layer was separated. The aqueous layer was adjusted to pH 6.2 by the addition of a 5 N aqueous sodium hydroxide solution and was extracted with 1.5 L of ethyl acetate and then with 1.0 L of ethyl acetate. The organic layers were combined, were washed with a 5% aqueous sodium bicarbonate solution and a 20% aqueous sodium chloride solution in that order, and were dried over anhydrous magnesium sulfate. The solvent was removed to bring the volume to about 100 ml, 500 ml of ethyl acetate:hexane=1:4 solution was added thereto, and the mixture was stirred in an ice-water bath for crystallization to give 57.6 g of 2-bromimidazo[5,1-b]thiazole.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

2-Bromoimidazo[5,1-b]thiazole-7-carboxylic acid (0.52 g, 2.10 mmol) was suspended in a mixed solvent composed of water (4.0 ml) and acetic acid (6.0 ml). Concentrated hydrochloric acid (0.30 g, 3.04 mmol) was added to the suspension at room temperature, and the mixture was stirred at 105° C. for about 19 hr. After the completion of the reaction, sodium carbonate (0.44 g, 4.15 mmol) was added to the reaction solution, and the mixture was concentrated by removal of the solvent by distillation under the reduced pressure. Water (10 ml) was added to the concentrate. Further, the solvent was removed by distillation under the reduced pressure, and water (10 ml) and ethyl acetate (5 ml) were again added thereto. The mixture was adjusted to pH 6 by the addition of a 2 M aqueous solution of sodium hydroxide with stirring. After the separation, the aqueous layer was extracted twice with 5 ml of ethyl acetate. Thereafter, the organic layers were combined and were washed with 15 wt % brine (5 ml). While concentrating the washed organic layers, the solvent was replaced with methanol (3 ml), and 10 ml of water was added thereto to crystallize 2-bromoimidazo[5,1-b]thiazole. The crystallizing liquid was cooled to 5° C. or below and was stirred overnight. The crystals were then collected by filtration. The resultant precipitate was dried under the reduced pressure to give 2-bromoimidazo[5.1-b]thiazole (0.39 g, yield 91.4%) as a white solid.
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0.52 g
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Synthesis routes and methods V

Procedure details

Concentrated hydrochloric acid (0.3 ml) was added to a solution of methyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate (54 mg, 0.21 mmol) in propionic acid (2 ml), and the mixture was heated under reflux for 11 hr. The reaction solution was neutralized with a 2 M aqueous solution of sodium hydroxide and was extracted with ethyl acetate (7 ml×3). The organic layer was washed with saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:2) to give 2-bromoimidazo[5,1-b]thiazole (12 mg, 28%) as a white solid.
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0.3 mL
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54 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromoimidazo[5,1-b]thiazole
Reactant of Route 2
2-Bromoimidazo[5,1-b]thiazole
Reactant of Route 3
2-Bromoimidazo[5,1-b]thiazole
Reactant of Route 4
2-Bromoimidazo[5,1-b]thiazole

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